2-(4-ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide
Description
2-(4-Ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide (CAS: 941983-30-8, molecular formula: C25H29N5O2, molecular weight: 431.5 g/mol) is a small-molecule acetamide derivative featuring a pyridazine core substituted with a 4-methylpiperazine group and an ethoxyphenylacetamide side chain. Its structure is characterized by:
- A pyridazine ring at the core, which is substituted at the 3-position with a 4-methylpiperazin-1-yl group.
- An acetamide linker bridging a 4-ethoxyphenyl group and a para-substituted phenyl ring.
- The 4-methylpiperazine moiety, a common pharmacophore in kinase inhibitors and anticancer agents, likely contributes to solubility and target interaction .
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-3-32-22-10-4-19(5-11-22)18-25(31)26-21-8-6-20(7-9-21)23-12-13-24(28-27-23)30-16-14-29(2)15-17-30/h4-13H,3,14-18H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKBONQZCCKWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Pharmacological Analogues
The following table compares 2-(4-ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide with structurally or functionally related compounds:
Key Comparisons
Core Heterocycles: The pyridazine core in the target compound and CB-839 is critical for binding to enzymatic targets (e.g., glutaminase in CB-839 ). In contrast, compounds like 13d (pyrimidine core) and PZ-34 (quinoline core) utilize different heterocycles for diverse target interactions.
Substituent Effects: The 4-methylpiperazine group in the target compound enhances solubility and may modulate kinase selectivity, as seen in analogues like N-isopropyl-2-(3-(4-methylpiperazin-1-yl)phenoxy)acetamide . Ethoxyphenyl vs. Trifluoromethoxyphenyl: CB-839’s trifluoromethoxy group improves metabolic stability and target affinity compared to the ethoxy group in the target compound .
Biological Activity: CB-839 has demonstrated potent glutaminase inhibition (IC50 < 30 nM) and synergistic antitumor effects when combined with 2-PMPA .
Q & A
Basic Research Questions
How is the structural identity and purity of 2-(4-ethoxyphenyl)-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)acetamide validated in synthetic workflows?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the connectivity of the ethoxyphenyl, pyridazine, and acetamide moieties. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm) and its methylene as a quartet (~4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., [M+H]+ ion matching theoretical mass within 2 ppm) .
- Infrared (IR) Spectroscopy : Stretching vibrations for amide C=O (~1650–1700 cm⁻¹) and aromatic C-H (~3000–3100 cm⁻¹) verify functional groups .
- HPLC : Purity >95% is confirmed using reverse-phase chromatography with UV detection (e.g., C18 column, λ = 254 nm) .
What synthetic strategies are employed to prepare this compound, and how are reaction conditions optimized?
Answer:
- Multi-step Synthesis : Typical routes involve:
(i) Substitution of pyridazine with 4-methylpiperazine under basic conditions (e.g., K2CO3 in DMF, 80°C) .
(ii) Amide coupling between 2-(4-ethoxyphenyl)acetic acid and the aniline derivative using EDCI/HOBt in dichloromethane . - Optimization : Reaction parameters (temperature, solvent, catalyst) are tuned via Design of Experiments (DoE). For example, varying DMF/THF ratios improves yields from 60% to 85% .
Advanced Research Questions
How do researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Orthogonal Assays : Conflicting results (e.g., IC50 variability in kinase inhibition) are addressed using:
(i) Biochemical Assays : Radiolabeled ATP competition assays vs. fluorescence-based methods .
(ii) Cellular Models : Compare activity in cancer cell lines (e.g., MCF-7 vs. HeLa) to assess cell-type specificity .
(iii) Target Engagement Studies : CETSA (Cellular Thermal Shift Assay) validates direct target binding .
What methodologies are used to study the structure-activity relationship (SAR) of derivatives?
Answer:
- Scaffold Modifications : Systematic variation of substituents (e.g., replacing ethoxy with methoxy or trifluoromethyl groups) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to targets like PI3Kγ or EGFR .
- Pharmacophore Analysis : Tools like Schrödinger’s Phase identify critical interactions (e.g., hydrogen bonds with pyridazine-N) .
How is metabolic stability evaluated, and what are common degradation pathways?
Answer:
- In Vitro Metabolism :
(i) Liver Microsomes : Incubation with human/rat microsomes (NADPH cofactor) identifies oxidative metabolites (e.g., O-deethylation of ethoxyphenyl) .
(ii) LC-MS/MS : Quantifies parent compound depletion over time (t1/2 calculation) . - Degradation Pathways : Common issues include hydrolysis of the acetamide bond (pH-dependent) and piperazine N-oxidation .
Methodological Challenges
What strategies mitigate solubility issues during in vitro assays?
Answer:
- Co-solvents : Use DMSO (<0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- pH Adjustment : Buffered solutions (pH 7.4) stabilize the compound in physiological conditions .
- Nanoformulation : Lipid nanoparticles (LNPs) improve bioavailability in cellular uptake studies .
How are reaction intermediates purified in multi-step syntheses?
Answer:
- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates .
- Recrystallization : Ethanol/water mixtures purify crystalline intermediates (e.g., pyridazine-piperazine adduct) .
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